methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
Description
methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, a propylthio group, and a carboxylate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S/c1-4-8-27-19-22-16-15(17(24)23-19)14(11-6-5-7-12(20)9-11)13(10(2)21-16)18(25)26-3/h5-7,9,14H,4,8H2,1-3H3,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRHSJFVBRFXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC(=CC=C3)F)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of an intermediate pyrimidine derivative, followed by the introduction of the fluorophenyl and propylthio groups through nucleophilic substitution reactions. The final step often involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally related compounds.
Scientific Research Applications
methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Methyl 5-(3-chlorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Methyl 5-(3-fluorophenyl)-7-ethyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Uniqueness
The uniqueness of methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, thereby increasing its potency and selectivity in various applications.
Biological Activity
Methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a compound belonging to the pyrido[2,3-d]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding the biological activity of this specific compound is crucial for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 403.5 g/mol. The compound features a bicyclic structure that includes a pyrimidine ring fused with a pyridine ring.
Anticancer Activity
Research has indicated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant inhibitory effects on various cancer cell lines. In particular, studies have shown that related compounds can inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which plays a critical role in cancer cell survival and proliferation. For instance:
- Inhibition of eEF-2K : A study reported that certain pyrido[2,3-d]pyrimidine derivatives demonstrated IC50 values ranging from 420 nM to 930 nM against eEF-2K in MDA-MB-231 breast cancer cells . This suggests potential for this compound to exhibit similar anticancer properties.
Antimicrobial Activity
The compound's structural characteristics imply potential antimicrobial activity. A series of related compounds have been tested against various bacterial strains using the disc diffusion method. Preliminary results indicated effectiveness against both gram-positive and gram-negative bacteria .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in critical signaling pathways. The inhibition of eEF-2K suggests a pathway through which the compound may induce apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it can be compared with other pyrido[2,3-d]pyrimidine derivatives:
| Compound Name | Structure | IC50 (eEF-2K) | Biological Activity |
|---|---|---|---|
| Compound 6 | Pyrido[2,3-d]pyrimidine derivative | 420 nM | Anticancer |
| Compound 9 | Pyrido[2,3-d]pyrimidine derivative | 930 nM | Anticancer |
| Methyl derivative | Methyl 5-(3-fluorophenyl)... | TBD | Anticancer/Antimicrobial |
Case Studies
- Study on eEF-2K Inhibition : A research article highlighted the synthesis and biological evaluation of several pyrido[2,3-d]pyrimidine derivatives. The findings showed that modifications at specific positions on the pyridine and pyrimidine rings influenced their inhibitory potency against eEF-2K .
- Antimicrobial Screening : In another study involving a series of pyrido derivatives synthesized via nucleophilic substitution reactions, promising antibacterial and antifungal activities were observed against various pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
